molecular formula C12H16N2OS2 B8637087 Aprim

Aprim

Cat. No. B8637087
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-SJKOYZFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751234

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (10.2 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide (a single stereoisomeric form; 10.2 g) in ethanol (150 cc), kept at between 25° and 30° C. The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C. and a further amount of 33% (weight/volume) solution of methylamine in ethanol (1.5 cc) is then added. After it has been stirred for 1 hour at the same temperature, the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C. The product obtained (9.8 g) is dissolved in acetonitrile (15 cc) at a temperature of about 20° C. and the solution is kept at a temperature of about 5° C. for 1 hour. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C. The product obtained (3.4. g), to which 0.8 g prepared under the same conditions has been added, is dissolved in boiling acetonitrile (80 cc); the solution is treated with decolourising charcoal (0. 1 g) and filtered hot and the filtrate is then cooled at a temperature of about 5° C. for 2 hours. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. This gives the A form of N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide (3.3 g) melting at 228° C. [Rf=0.22 (chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:16]([S:18]C)=S)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]2=[O:15])[CH:4]=1.C>C(O)C.C(#N)C>[CH3:1][NH:2][C:16]([C:9]1([C:5]2[CH:4]=[N:3][CH:8]=[CH:7][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1=[O:15])=[S:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1(S(CCCC1)=O)C(=S)SC
Name
Quantity
10.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at between 25° and 30° C
STIRRING
Type
STIRRING
Details
After it has been stirred for 1 hour at the same temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C
CUSTOM
Type
CUSTOM
Details
The product obtained (9.8 g)
WAIT
Type
WAIT
Details
the solution is kept at a temperature of about 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with acetonitrile (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C
CUSTOM
Type
CUSTOM
Details
The product obtained (3.4. g)
CUSTOM
Type
CUSTOM
Details
to which 0.8 g prepared under the same conditions
ADDITION
Type
ADDITION
Details
has been added
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is then cooled at a temperature of about 5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with acetonitrile (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CNC(=S)C1(S(CCCC1)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751234

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (10.2 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide (a single stereoisomeric form; 10.2 g) in ethanol (150 cc), kept at between 25° and 30° C. The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C. and a further amount of 33% (weight/volume) solution of methylamine in ethanol (1.5 cc) is then added. After it has been stirred for 1 hour at the same temperature, the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C. The product obtained (9.8 g) is dissolved in acetonitrile (15 cc) at a temperature of about 20° C. and the solution is kept at a temperature of about 5° C. for 1 hour. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C. The product obtained (3.4. g), to which 0.8 g prepared under the same conditions has been added, is dissolved in boiling acetonitrile (80 cc); the solution is treated with decolourising charcoal (0. 1 g) and filtered hot and the filtrate is then cooled at a temperature of about 5° C. for 2 hours. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. This gives the A form of N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide (3.3 g) melting at 228° C. [Rf=0.22 (chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:16]([S:18]C)=S)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]2=[O:15])[CH:4]=1.C>C(O)C.C(#N)C>[CH3:1][NH:2][C:16]([C:9]1([C:5]2[CH:4]=[N:3][CH:8]=[CH:7][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1=[O:15])=[S:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1(S(CCCC1)=O)C(=S)SC
Name
Quantity
10.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at between 25° and 30° C
STIRRING
Type
STIRRING
Details
After it has been stirred for 1 hour at the same temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C
CUSTOM
Type
CUSTOM
Details
The product obtained (9.8 g)
WAIT
Type
WAIT
Details
the solution is kept at a temperature of about 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with acetonitrile (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C
CUSTOM
Type
CUSTOM
Details
The product obtained (3.4. g)
CUSTOM
Type
CUSTOM
Details
to which 0.8 g prepared under the same conditions
ADDITION
Type
ADDITION
Details
has been added
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
FILTRATION
Type
FILTRATION
Details
filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is then cooled at a temperature of about 5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with acetonitrile (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
CNC(=S)C1(S(CCCC1)=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.